molecular formula C16H18N6OS B2607661 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide CAS No. 1172761-22-6

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

Cat. No.: B2607661
CAS No.: 1172761-22-6
M. Wt: 342.42
InChI Key: WHKNUVVAADJVCO-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the pyrazole and pyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in diseases such as cancer and inflammatory disorders.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies as an anticancer agent, particularly in targeting specific kinases involved in tumor growth and proliferation.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or photonic properties, given the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated signaling pathways. This can lead to the suppression of tumor growth, reduction of inflammation, or other therapeutic effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-ylamino)ethyl)benzamide
  • N-(2-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-ylamino)ethyl)thiophene-2-carboxamide
  • N-(2-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-ylamino)ethyl)thiophene-2-carboxamide

Uniqueness

The uniqueness of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and its potential for diverse applications in various fields make it a valuable subject of study.

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-11-8-12(2)22(21-11)15-9-14(19-10-20-15)17-5-6-18-16(23)13-4-3-7-24-13/h3-4,7-10H,5-6H2,1-2H3,(H,18,23)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKNUVVAADJVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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